4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Description
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with a methoxy group at position 6 and a chlorobenzenesulfonamide moiety at position 2. The benzothiazole ring contributes to planar aromaticity, while the sulfonamide group enables hydrogen bonding and intermolecular interactions critical for biological activity or crystallization .
Properties
Molecular Formula |
C14H11ClN2O3S2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-20-10-4-7-12-13(8-10)21-14(16-12)17-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) |
InChI Key |
XOIDPDCGYLDBJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the benzene ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Reaction with amines :
Substitution occurs when treated with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding aryl amine derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 90°C, 6 hr | N-(6-methoxybenzothiazol-2-yl)-4-piperidinobenzenesulfonamide | 72% |
Hydrolysis of Sulfonamide Group
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to form sulfonic acid derivatives:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves the S–N bond, generating 4-chlorobenzenesulfonic acid and 6-methoxy-2-aminobenzothiazole.
-
Basic hydrolysis : NaOH/ethanol (1:1) at 60°C produces sodium 4-chlorobenzenesulfonate and the corresponding amine .
Cyclization Reactions
The benzothiazole moiety facilitates cyclization with carbonyl-containing reagents:
-
Formation of thiazolidinone derivatives :
Reaction with thioglycolic acid in refluxing toluene yields fused heterocycles .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thioglycolic acid | Toluene, 110°C, 8 hr | 2-(4-Chlorophenylsulfonamido)-6-methoxybenzothiazolo[3,2-b]thiazolidin-4-one | 65% |
Cross-Coupling Reactions
The chlorobenzene ring participates in palladium-catalyzed coupling reactions:
-
Suzuki–Miyaura coupling :
Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl sulfonamides .
| Boronic Acid | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 100°C, 12 hr | 68% |
Functionalization of the Methoxy Group
The methoxy group on the benzothiazole ring can be demethylated or modified:
-
Demethylation :
Treatment with BBr₃ in CH₂Cl₂ at −78°C produces the hydroxyl derivative. -
Alkylation :
Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form ethers .
Antimicrobial Activity Modulation
Structural modifications directly impact biological efficacy:
-
Bromination at position 4 :
Increases antibacterial potency against S. aureus (MIC: 1.55 μM vs. 6.31 μM for parent compound) .
| Derivative | Antibacterial Activity (MIC, μM) | Selectivity (CA IX/CA II) | Source |
|---|---|---|---|
| 4-Bromo derivative | 1.55 (S. aureus) | 17.5 |
Key Reaction Insights
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance NAS and coupling reaction rates .
-
Steric effects : Bulky substituents on the benzothiazole ring reduce yields in cyclization reactions .
-
pH sensitivity : Hydrolysis proceeds faster under strongly acidic (pH < 2) or basic (pH > 12) conditions .
This compound’s reactivity underscores its utility in synthesizing pharmacologically active derivatives, particularly in antimicrobial and anticancer drug development .
Scientific Research Applications
Biological Activities
The compound has been studied for its biological properties, particularly its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial properties. The sulfonamide moiety enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation .
Anticancer Properties
Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. The presence of the methoxy group and the sulfonamide functionality may contribute to enhanced cytotoxicity against various cancer cell lines. For example, one study demonstrated that certain benzothiazole derivatives had significant inhibitory effects on tumor growth in vitro and in vivo models .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives, including 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells .
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound may also interact with bacterial enzymes, leading to its antimicrobial activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Polarity : The 6-methoxy group in the target compound likely enhances solubility compared to 6-chloro derivatives (e.g., ) but reduces lipophilicity relative to 6-ethoxy analogues (e.g., ).
- Hydrogen Bonding: The sulfonamide (–SO₂NH–) group facilitates N–H···O/N interactions, as seen in related structures (e.g., ).
Crystallographic and Hydrogen-Bonding Patterns
- Planarity : The benzothiazole-sulfonamide framework in the target compound is expected to adopt near-planar conformations, as observed in 11 () and N-(benzothiazol-2-yl)benzamide (), promoting π-π stacking .
- Intermolecular Interactions : Dominant N–H···O and C–H···O bonds () likely stabilize the crystal lattice, with graph-set analysis (e.g., Etter’s rules) applicable for predicting packing motifs .
Biological Activity
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
| Molecular Formula | C15H14ClN2O3S |
| Molecular Weight | 348.79 g/mol |
| CAS Number | [not specified in sources] |
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxy-1,3-benzothiazole with chlorobenzenesulfonamide under controlled conditions to yield the desired sulfonamide derivative. The process may include various steps such as:
- Formation of the Sulfonamide Linkage : The sulfonamide group is introduced through nucleophilic substitution.
- Purification : Techniques like recrystallization and chromatography are used to obtain pure products.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide, exhibit significant antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains and fungi:
- Bacterial Inhibition : Compounds similar to this sulfonamide have been tested against E. coli and S. aureus, showing promising minimum inhibitory concentrations (MICs).
- Fungal Activity : Effective against Candida albicans and Aspergillus flavus, indicating potential use in treating fungal infections .
Anticancer Properties
The compound has been evaluated for its anticancer potential through various assays:
- Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have indicated that sulfonamides can inhibit the activity of monoamine oxidase (MAO), which plays a role in cancer metabolism .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15.9 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
| PC-3 (Prostate Cancer) | 28.7 |
These values indicate moderate to high potency against selected cancer cell lines .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Monoamine Oxidase (MAO) : Inhibition studies reveal that modifications to the benzothiazole structure can enhance MAO-B inhibition significantly, with some derivatives achieving IC50 values as low as 0.041 µM .
Anti-inflammatory Effects
Some studies have suggested that related compounds exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Q & A
Basic Research Questions
Q. How is 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide synthesized, and what analytical methods confirm its purity and structure?
- Methodology :
- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions, where the 6-methoxy-1,3-benzothiazol-2-amine reacts with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Optimization may involve temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments to minimize by-products .
- Characterization : Confirm purity and structure using:
- NMR spectroscopy : Identify protons in the benzothiazole (δ 6.4–8.3 ppm) and sulfonamide (δ 7.5–8.2 ppm) moieties .
- IR spectroscopy : Detect key functional groups (e.g., C=N at ~1620 cm⁻¹, S=O at ~1340 cm⁻¹) .
- Mass spectrometry (FABMS) : Validate molecular ion peaks (e.g., m/z 466 for related derivatives) .
Q. What spectroscopic techniques are critical for characterizing sulfonamide derivatives, and how are key functional groups identified?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.3 ppm) and sulfonamide nitrogen environments. Coupling constants (e.g., J = 8–10 Hz) differentiate para-substituted benzene rings .
- IR : Confirm sulfonamide S=O stretching (1340–1360 cm⁻¹) and benzothiazole C=N absorption (~1620 cm⁻¹) .
- X-ray crystallography : Resolve bond lengths (e.g., S–N = 1.73 Å, S–C = 1.74 Å) and dihedral angles (e.g., 35.85° between benzene rings) for structural validation .
Q. What are the primary biological targets or activities reported for this compound?
- Findings :
- Antiretroviral activity : Derivatives inhibit HIV-1 replication (EC₅₀ = 0.5–5 µM) by targeting viral reverse transcriptase .
- Anticancer potential : Analogues like 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamides show cytotoxicity against cancer cell lines (IC₅₀ = 10–50 µM) via apoptosis induction .
- Lower cytotoxicity : Bis-sulfonamide derivatives exhibit reduced toxicity (CC₅₀ > 100 µM) compared to monosubstituted analogues, enabling safer therapeutic exploration .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data between structurally similar derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on activity. For example, 6-methoxy substitution enhances anti-HIV activity by improving solubility and target binding .
- Cytotoxicity assays : Use MTT or ATP-based assays to differentiate selective toxicity (e.g., bis-sulfonamides vs. monosubstituted derivatives) .
- Computational docking : Model interactions with biological targets (e.g., HIV-1 RT) to identify critical binding residues (e.g., Lys101, Tyr188) .
Q. How do intramolecular interactions (e.g., hydrogen bonds, π-π stacking) influence the compound’s crystallographic structure and stability?
- Findings :
- Hydrogen bonding : Intramolecular C–H⋯O bonds (2.3–2.5 Å) stabilize the planar benzothiazole ring system .
- π-π stacking : Centrosymmetric benzene rings interact via offset stacking (3.6–3.8 Å spacing), contributing to crystal lattice cohesion .
- Dihedral angles : Tilted benzene rings (23.5–59.2°) reduce steric strain, favoring thermodynamic stability .
Q. What methodologies assess the compound’s pharmacokinetic properties, and what challenges arise in in vitro vs. in vivo models?
- Methodology :
- Solubility assays : Use HPLC to measure logP values (e.g., ~3.5 for sulfonamides) and predict membrane permeability .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4/5 involvement) .
- Challenges :
- In vitro-in vivo correlation (IVIVC) discrepancies due to protein binding and first-pass metabolism.
- Toxicity prediction limitations in 2D cell cultures vs. tissue-level effects.
Q. How can computational methods (e.g., QSAR, molecular docking) predict the compound’s activity against novel targets?
- Methodology :
- QSAR modeling : Train models using descriptors like molar refractivity, polar surface area, and H-bond donors/acceptors to predict IC₅₀ values .
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Key interactions include sulfonamide S=O with Lys721 and benzothiazole N with Met793 .
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s rule compliance) and toxicity risks (e.g., Ames test alerts) .
Q. What are common by-products formed during synthesis, and how are they characterized?
- Findings :
- By-products : Bis-sulfonamide derivatives may form via over-reaction of intermediates (e.g., double substitution on benzothiazole) .
- Characterization :
- TLC : Monitor reaction progress (Rf = 0.6–0.8 in ACN:MeOH 1:1) .
- HPLC : Separate by-products using C18 columns (retention time 8–12 min) .
- Mitigation : Optimize reaction time (3–5 hours) and stoichiometry (1:1.1 molar ratio) to minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
